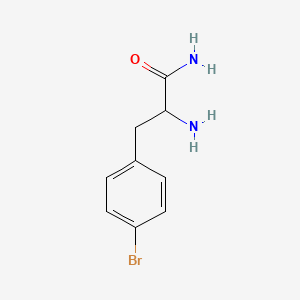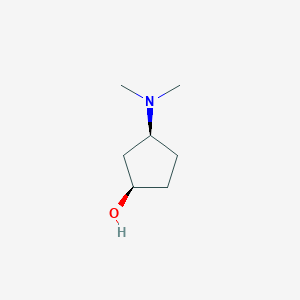
Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the dimethylamino and hydroxyl groups.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with dimethylamine to introduce the dimethylamino group.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Dimethylamine, tosyl chloride (TsCl) for converting hydroxyl to tosylate.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.
Scientific Research Applications
Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving chiral recognition and stereoselective reactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol can be compared with similar compounds such as:
Cyclopentanol: Lacks the dimethylamino group, making it less versatile in reactions involving amines.
Dimethylaminocyclopentane: Lacks the hydroxyl group, limiting its use in reactions requiring alcohol functionality.
Cyclopentanone: Lacks both the dimethylamino and hydroxyl groups, making it a simpler starting material for synthesis.
The uniqueness of this compound lies in its combination of both functional groups and its specific stereochemistry, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R,3S)-3-(dimethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
SVXFBXWDCXIWHZ-NKWVEPMBSA-N |
Isomeric SMILES |
CN(C)[C@H]1CC[C@H](C1)O |
Canonical SMILES |
CN(C)C1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


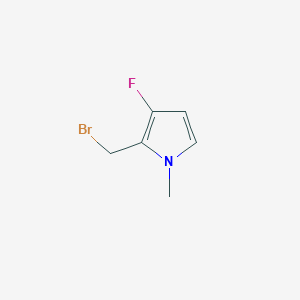
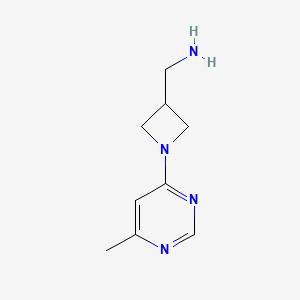
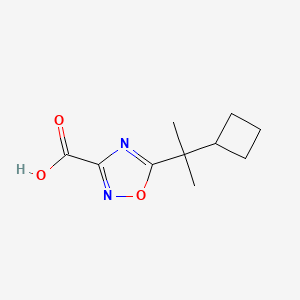
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
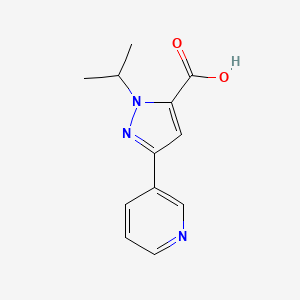
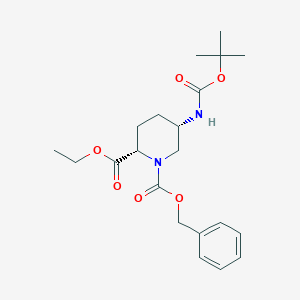

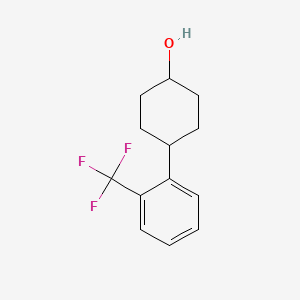
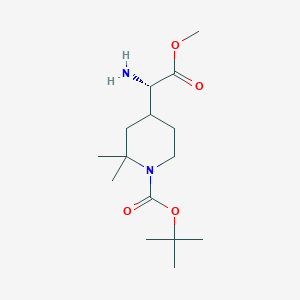
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
